molecular formula C12H13NO3S B3087434 (1S,2S,5R)-3-[2-(2-thienyl)acetyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid CAS No. 1173666-75-5

(1S,2S,5R)-3-[2-(2-thienyl)acetyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

Cat. No. B3087434
CAS RN: 1173666-75-5
M. Wt: 251.3 g/mol
InChI Key: LIZRCGYFXMSAFB-ARENWVFISA-N
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Description

(1S,2S,5R)-3-[2-(2-thienyl)acetyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, also known as Thienylcyclohexylpiperidine (TCP), is a synthetic compound that has been extensively studied for its potential use in medicinal chemistry. TCP is a member of the azabicyclohexane class of compounds, which are known to interact with the central nervous system.

Mechanism of Action

TCP acts as a non-competitive antagonist of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By binding to the receptor, TCP prevents the influx of calcium ions into the cell, which can lead to neuronal damage and cell death. This mechanism of action is similar to that of other NMDA receptor antagonists, such as ketamine and phencyclidine.
Biochemical and Physiological Effects
TCP has been shown to have a number of biochemical and physiological effects. In animal studies, TCP has been shown to produce analgesia and anesthesia, as well as to impair learning and memory processes. TCP has also been shown to have neuroprotective effects, preventing cell death in models of ischemia and traumatic brain injury.

Advantages and Limitations for Lab Experiments

TCP is a useful tool for studying the NMDA receptor and its role in synaptic plasticity and memory formation. However, there are some limitations to its use in lab experiments. TCP has a short half-life in vivo, which can make it difficult to study its effects over longer periods of time. Additionally, TCP has been shown to have some toxic effects in animal studies, which can limit its use in certain experimental settings.

Future Directions

There are a number of future directions for research on TCP and its potential use in medicinal chemistry. One area of focus is the development of more selective NMDA receptor antagonists that can target specific subtypes of the receptor. Another area of focus is the development of novel analgesics and anesthetics that are based on the structure of TCP. Finally, there is ongoing research into the neuroprotective effects of TCP and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Scientific Research Applications

TCP has been extensively studied for its potential use in medicinal chemistry. It has been shown to have a high affinity for the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. TCP has also been shown to have analgesic and anesthetic properties, making it a potential candidate for the treatment of chronic pain.

properties

IUPAC Name

(1S,2S,5R)-3-(2-thiophen-2-ylacetyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S/c14-10(5-8-2-1-3-17-8)13-6-7-4-9(7)11(13)12(15)16/h1-3,7,9,11H,4-6H2,(H,15,16)/t7-,9-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZRCGYFXMSAFB-ARENWVFISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C(N(C2)C(=O)CC3=CC=CS3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]1[C@H](N(C2)C(=O)CC3=CC=CS3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1S,2S,5R)-3-[2-(2-thienyl)acetyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
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(1S,2S,5R)-3-[2-(2-thienyl)acetyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
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(1S,2S,5R)-3-[2-(2-thienyl)acetyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Reactant of Route 4
(1S,2S,5R)-3-[2-(2-thienyl)acetyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Reactant of Route 5
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(1S,2S,5R)-3-[2-(2-thienyl)acetyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Reactant of Route 6
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(1S,2S,5R)-3-[2-(2-thienyl)acetyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

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